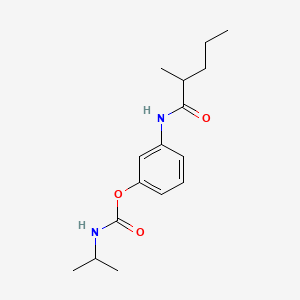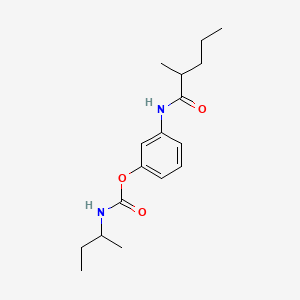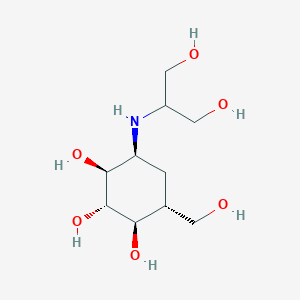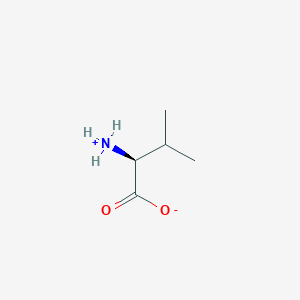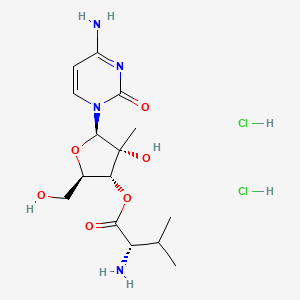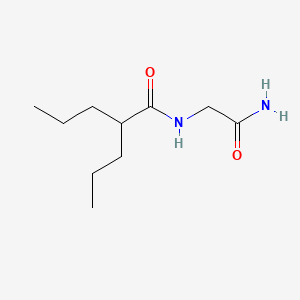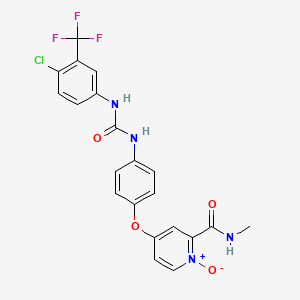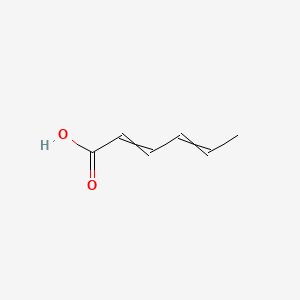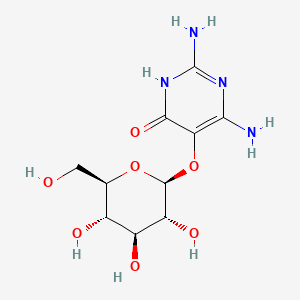
Vicine
描述
Vicine is an alkaloid glycoside primarily found in fava beans, also known as broad beans . It is toxic in individuals who have a hereditary loss of the enzyme glucose-6-phosphate dehydrogenase, causing haemolytic anaemia, a condition known as favism .
Synthesis Analysis
The formation of vicine in Vicia faba has been studied, but the natural formation has not yet been found . A key enzyme in vicine and convicine biosynthesis, VC1, has been identified. VC1 has GTP cyclohydrolase II activity and the purine GTP is a precursor of both vicine and convicine .
Molecular Structure Analysis
Vicine has a molecular formula of C10H16N4O7 and an average mass of 304.257 Da . It is a solid compound and can be dissolved in DMSO up to 50 mg/mL .
Chemical Reactions Analysis
Vicine is an inactive compound in the body. When it enters the body through food, it is hydrolyzed by the intestinal microflora to a highly reactive free radical generating compound, the aglycone divicine . The glucose part of the molecule is split off, resulting in the reduced divicine .
Physical And Chemical Properties Analysis
Vicine has a molecular formula of C10H16N4O7 and an average mass of 304.257 Da . It is a solid compound and can be dissolved in DMSO up to 50 mg/mL .
科学研究应用
Food Science: Anti-Nutritional Factors
Vicine, found in faba beans, is known to be an anti-nutrient. It inhibits the body’s ability to absorb critical nutrients and can cause favism in vulnerable individuals . Research in this field focuses on identifying and mitigating the effects of vicine to improve the nutritional value of faba beans.
Medical Research: Favism and Red Blood Cell Health
In medical research, vicine is studied for its role in causing favism, a condition resulting from the abnormal breakdown of red blood cells after consuming faba beans high in vicine and convicine . This research is crucial for understanding and preventing this hemolytic anemia.
Genetic Engineering: Reducing Anti-Nutrients
Scientists have identified the VC1 gene responsible for vicine content in faba beans . This discovery opens up possibilities for genetic modification to reduce vicine levels and make faba beans safer for consumption.
Analytical Chemistry: Measurement of Vicine
Developing rapid, reliable methods for measuring vicine content is essential for both food safety and medical diagnostics . Innovations in this area include high-throughput analysis techniques using mass spectrometry.
Nutritional Improvement: Enhancing Food Quality
Research aims to enhance the quality of faba beans by reducing vicine levels through breeding and biotechnological approaches . This could lead to improved food sources with higher nutritional value.
Pharmacology: Understanding Reactive Oxygen Species (ROS)
Vicine is converted in the gut to compounds that produce ROS . Studying these processes is important for understanding how certain foods can impact oxidative stress and overall health.
作用机制
Target of Action
Vicine is an alkaloid glycoside found mainly in fava beans . The primary targets of vicine are individuals who have a hereditary loss of the enzyme glucose-6-phosphate dehydrogenase . This enzyme plays a crucial role in the pentose phosphate pathway, a metabolic process that supplies reducing energy to cells by maintaining the level of the co-enzyme nicotinamide adenine dinucleotide phosphate (NADPH). The cells use this for biosynthesis and the prevention of oxidative damage .
Mode of Action
Vicine is an inactive compound in the body. When vicine enters the body through food, it is hydrolysed by the intestinal microflora to a highly reactive free radical generating compound, the aglycone divicine . Upon hydrolysis, the glucose part of the molecule is split off and that results in the reduced divicine . Divicine is then taken up in the blood through the intestinal epithelium .
Biochemical Pathways
The biosynthetic pathway of vicine and convicine in faba bean remains obscure . It has been demonstrated that vc1, a key enzyme in vicine and convicine biosynthesis, has gtp cyclohydrolase ii activity and that the purine gtp is a precursor of both vicine and convicine . This reveals an unexpected, purine rather than pyrimidine, biosynthetic origin for vicine and convicine .
Pharmacokinetics
The pharmacokinetics of vicine involves its ingestion, hydrolysis by intestinal microflora, absorption into the blood through the intestinal epithelium, and interaction with glucose-6-phosphate dehydrogenase in susceptible individuals
Result of Action
The result of vicine’s action in the body can lead to favism, a form of hemolytic anemia, in genetically predisposed individuals who have a deficiency in glucose-6-phosphate dehydrogenase . This deficiency renders red blood cells susceptible to oxidative damage. Rather than vicine and convicine themselves, their metabolic products—divicine and isouramil—can directly cause this irreversible damage, leading to hemolysis .
Action Environment
The action of vicine can be influenced by various environmental factors. For instance, the composition of an individual’s intestinal microflora, which is responsible for the hydrolysis of vicine to divicine, can be influenced by factors such as diet, antibiotic use, and overall health . Additionally, the prevalence of glucose-6-phosphate dehydrogenase deficiency varies among different populations, being more common in regions with historically endemic malaria . This suggests that the geographical and epidemiological environment can influence the impact of vicine consumption.
安全和危害
未来方向
属性
IUPAC Name |
2,4-diamino-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O7/c11-7-6(8(19)14-10(12)13-7)21-9-5(18)4(17)3(16)2(1-15)20-9/h2-5,9,15-18H,1H2,(H5,11,12,13,14,19)/t2-,3-,4+,5-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNGTSCIQCLKEH-SYCVNHKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2=C(N=C(NC2=O)N)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(N=C(NC2=O)N)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80876124 | |
| Record name | Vicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80876124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vicine | |
CAS RN |
152-93-2 | |
| Record name | Vicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80876124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-diamino-5-(β-D-glucopyranosyloxy)-(1H)-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.283 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COL14PJW3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological target of vicine?
A1: Vicine itself is not the direct effector molecule. Its aglycone form, divicine, formed by the action of the enzyme β-glucosidase in the gut, is the biologically active form. [, , ] Divicine primarily targets red blood cells, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. [, , ]
Q2: How does divicine affect red blood cells?
A2: Divicine is a potent oxidant that rapidly depletes reduced glutathione (GSH) in red blood cells. [, , ] This depletion, especially severe in G6PD deficient individuals who cannot readily regenerate GSH, makes red blood cells susceptible to oxidative damage, leading to hemolysis. [, , ]
Q3: Beyond red blood cells, what other potential effects does divicine have?
A3: Research suggests that divicine can also induce oxidative stress and damage in other cell types, notably endothelial cells. [] This damage is mediated by iron overload, increased reactive oxygen species (ROS), and lipid peroxidation, suggesting potential implications for vascular health. []
Q4: What is the molecular formula and weight of vicine?
A4: Vicine has the molecular formula C10H16N4O7 and a molecular weight of 304.25 g/mol. [, ]
Q5: Is there spectroscopic data available for vicine?
A5: Yes, studies have characterized vicine using techniques like UV-Vis spectrophotometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. [, , ] UV-Vis data reveals characteristic absorption maxima at specific wavelengths depending on the pH of the solution. [, ]
Q6: Are there effective methods to remove vicine from faba beans?
A6: Several methods have been investigated to detoxify faba beans. Soaking in acidic solutions, particularly continuous flow soaking with water or dilute acetic acid, has shown promise in effectively removing vicine and convicine. [, ] Enzymatic treatment with β-glucosidase from sources like almond powder can also hydrolyze vicine and convicine in food preparations, significantly reducing their concentrations. [, ]
Q7: How does the structure of vicine relate to its biological activity?
A7: The biological activity of vicine is intrinsically linked to its conversion into divicine. [, , ] This transformation involves the removal of the glucose moiety, highlighting the importance of the pyrimidine ring structure for its oxidative properties. [, ]
Q8: Are there specific biomarkers to identify individuals susceptible to favism?
A8: Yes, the primary biomarker for favism susceptibility is a deficiency in the G6PD enzyme. [, , ] Genetic testing can identify individuals with this deficiency, allowing for preventative measures like avoiding fava bean consumption. [, , ]
Q9: Are there biomarkers to monitor the effects of vicine/divicine exposure?
A9: Monitoring GSH levels in red blood cells can be a useful indicator of divicine-induced oxidative stress. [, ] Other potential biomarkers include elevated lipid peroxidation products (like malondialdehyde) and markers of red blood cell damage (like increased bilirubin levels). [, ]
Q10: What are the common methods for quantifying vicine and convicine?
A10: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used method for quantifying vicine and convicine in faba beans and food products. [, , ] Thin-layer chromatography (TLC) has also been used, often in conjunction with spectrophotometric methods for quantification. [, , ]
Q11: Are there any challenges associated with quantifying vicine and convicine?
A11: One challenge is the lack of standardized reference materials for these compounds, making accurate quantification across different studies difficult. [] Furthermore, the presence of numerous vicine and convicine derivatives in faba beans adds complexity to analysis. []
Q12: Are there alternative protein sources to faba beans that don't contain vicine and convicine?
A12: Yes, several other legumes and pulses, like chickpeas, lentils, and peas, are good protein sources without the concerns of vicine and convicine. []
Q13: Are there efforts to develop faba bean varieties with lower vicine and convicine content?
A13: Yes, plant breeding programs are actively working to develop low-vicine and low-convicine faba bean cultivars to improve their safety and expand their use in food and feed. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




